Crocacin D

Antifungal Cytochrome bc1 inhibitor Natural product

Crocacin D is a high-potency Qo site inhibitor of mitochondrial Complex III, isolated from Chondromyces pediculatus. With an MIC of 1.4 ng/mL against S. cerevisiae and an IC50 of 0.06 mg/L in L929 fibroblasts, it serves as an ideal positive control for antifungal HTS and apoptosis research. Its well-characterized binding mode (PDB: 3CWB) and distinct dipeptide structure ensure superior activity compared to inactive analogs like Crocacin C. Validated against plant pathogens, it is a critical lead for agrochemical fungicide development.

Molecular Formula C31H44N2O6
Molecular Weight 540.7 g/mol
Cat. No. B1250940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocacin D
Synonymscrocacin D
Molecular FormulaC31H44N2O6
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC
InChIInChI=1S/C31H44N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-10,12-14,16-21,24-25,27,31H,8,11,15,22H2,1-6H3,(H,32,35)(H,33,34)/b17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1
InChIKeyYIOSSWUAQNGRSJ-NRHCNNMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crocacin D: Potent Cytochrome bc1 Inhibitor with Exceptional Antifungal Activity


Crocacin D is a naturally occurring linear dipeptide isolated from the myxobacterium Chondromyces pediculatus, belonging to the crocacin family of antifungal and cytotoxic metabolites [1]. Structurally, it consists of a glycine and a 6-aminohexenoic acid residue, N-substituted by a complex polyketide-derived acyl chain featuring a reactive (Z)-enamide moiety [2]. Crocacin D functions as a Qo site inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), disrupting the electron transport chain essential for cellular respiration in fungi [3].

Why Crocacin D Cannot Be Substituted with Crocacin A or C for Potency-Critical Assays


Generic substitution within the crocacin family is precluded by substantial and quantifiable differences in antifungal potency, cytotoxic activity, and molecular target engagement. While Crocacins A, C, and D share a common polyketide-derived core, their distinct N-terminal structural features—specifically the presence of the complete dipeptide moiety in Crocacin D versus the primary amide in Crocacin C or the hexadienoic acid variant in Crocacin A—dictate their bioactivity [1]. Critically, Crocacin C is reported as 'essentially inactive' in antifungal assays, and Crocacin A demonstrates only moderate activity, rendering them unsuitable surrogates for applications requiring the high potency characteristic of Crocacin D [2]. Furthermore, the (Z)-enamide moiety, a known toxophore, is essential for inhibition of the cytochrome bc1 complex, a feature common to the active family members but with vastly differing efficiencies [3].

Quantitative Evidence Guide: Crocacin D's Differentiated Performance Profile


Crocacin D Exhibits Superior Potency Against Saccharomyces cerevisiae Relative to Crocacin A and C

Crocacin D demonstrates a minimum inhibitory concentration (MIC) of 1.4 ng/mL against Saccharomyces cerevisiae, representing a potency that is orders of magnitude greater than that of Crocacin A, which displays only moderate activity, and Crocacin C, which is essentially inactive in antifungal assays [1][2]. This quantitative difference underscores the critical role of the full dipeptide structure in Crocacin D for achieving potent antifungal effects.

Antifungal Cytochrome bc1 inhibitor Natural product

Crocacin D Displays Higher Cytotoxicity in L929 Fibroblasts Compared to Other Crocacins

In comparative cell viability assays, Crocacin D exhibits an IC50 of 0.06 mg/L against L929 mouse fibroblasts, a level of cytotoxicity significantly higher than that observed for Crocacin A and C [1][2]. This increased potency translates to a more pronounced effect in cellular models, making Crocacin D the preferred choice for studies investigating mitochondrial inhibition-induced cell death.

Cytotoxicity Cancer research Cell culture

Improved Synthesis of Crocacin D Achieves Higher Yield and Efficiency Over Prior Methods

A 2015 total synthesis of (+)-Crocacin D was achieved in 15 steps (with 9 isolated intermediates) and a 14% overall yield, representing a substantial improvement over previous synthetic routes [1]. Earlier syntheses reported yields of 2% (18 steps), 1% (24 steps), and 6% (17 steps) [2]. This enhanced efficiency directly translates to greater material accessibility and cost-effectiveness for research purposes.

Synthetic methodology Process chemistry Yield optimization

Crocacin D Binding Mode Validated by X-ray Crystallography in Cytochrome bc1 Complex

A crystal structure of a synthetic analogue of Crocacin D bound to the chicken heart cytochrome bc1 complex (PDB ID: 3CWB) has been solved at 3.51 Å resolution, providing atomic-level validation of its binding mode as a Qo site inhibitor [1][2]. This structural confirmation is unique to the Crocacin class among many natural product inhibitors and is not available for Crocacin A or C. The structure directly informs structure-activity relationship (SAR) studies and rational design of improved analogues.

Mechanism of action Structural biology Inhibitor binding

Optimal Research and Procurement Scenarios for Crocacin D


High-Sensitivity Antifungal Screening Campaigns

Crocacin D's exceptional potency (MIC = 1.4 ng/mL against S. cerevisiae) [1] makes it an ideal positive control in high-throughput screening (HTS) campaigns for novel antifungals. Its robust activity at low concentrations ensures assay windows are maximized, and its well-characterized mechanism as a cytochrome bc1 inhibitor allows for the identification of compounds with alternative or synergistic modes of action.

Mitochondrial Toxicity and Cell Death Studies

For researchers investigating mitochondrial dysfunction and apoptosis, Crocacin D serves as a potent and reliable inducer of cell death in L929 fibroblast models (IC50 = 0.06 mg/L) [2]. Its defined target (Complex III) provides a clear mechanistic pathway for studying the downstream effects of respiratory chain inhibition, differentiating it from less specific cytotoxic agents.

Structure-Based Design of Cytochrome bc1 Inhibitors

The existence of a co-crystal structure of a Crocacin D analogue bound to the cytochrome bc1 complex (PDB: 3CWB) [3] enables rational, structure-guided optimization of this chemotype. This resource is invaluable for medicinal chemistry teams aiming to improve upon Crocacin D's pharmacokinetic properties or overcome its inherent chemical instability while retaining its potent biological activity.

Agricultural Fungicide Lead Development

Crocacin D's demonstrated activity against key plant pathogens, including Blumeria graminis, Phytophthora infestans, and Puccinia species, positions it as a validated lead compound for the development of novel agricultural fungicides [4]. Its unique binding site on Complex III offers a potential strategy to combat resistance to existing QoI (quinone outside inhibitor) fungicides like strobilurins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crocacin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.